6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
927636-45-1 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-ethyl-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O2/c1-2-8-7-9(14)12-10(11-8)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,11,12,14) |
InChI Key |
LDIFTPWDNFTWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethyl 2 Morpholin 4 Yl Pyrimidin 4 Ol
Strategic Design of Chemical Synthesis Routes for Pyrimidin-4-ol Derivatives
The rational design of a synthetic route for a polysubstituted pyrimidine (B1678525) like 6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol involves considering several factors, including the availability of starting materials, reaction efficiency, and the ability to control regioselectivity. Chemists typically devise strategies that involve either the construction of the pyrimidine ring from acyclic precursors already bearing the necessary substituents or the sequential functionalization of a pre-formed pyrimidine nucleus. researchgate.net
Modification of conventional strategies often involves the condensation of an N-C-N fragment (like urea (B33335) or guanidine (B92328) derivatives) with a 1,3-dicarbonyl compound. researchgate.net More advanced methods include multi-component reactions (MCRs), cycloaddition reactions, and tandem synthesis approaches to improve efficiency. researchgate.netmdpi.com The choice of strategy dictates the order in which the ethyl, morpholine (B109124), and hydroxyl groups are introduced. For instance, a convergent synthesis might involve preparing a complex fragment that already contains one or more of the desired substituents before the final ring-closing step.
Precursor Synthesis and Functionalization of the Pyrimidine Ring
A common and versatile approach to complex pyrimidines involves the stepwise modification of a simpler pyrimidine core. This strategy relies on the synthesis of key intermediates that can be selectively functionalized.
Halogenated pyrimidines, particularly those with chlorine atoms at the 2, 4, and 6 positions, are excellent precursors for introducing various functional groups via nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates the displacement of halide ions by nucleophiles. researchgate.net Compounds like 2,4-dichloropyrimidine (B19661) or 2,4,6-trichloropyrimidine (B138864) are common starting materials. The synthesis of these intermediates often begins with readily available pyrimidinones (B12756618) (uracil derivatives), which can be treated with reagents like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms.
The ethyl group at the C-6 position can be incorporated in two primary ways: by starting with a precursor that already contains the ethyl group or by adding it to a pre-existing pyrimidine ring.
From Ethyl-Containing Precursors: A widely used method for constructing the pyrimidine ring involves the condensation of a β-dicarbonyl compound with an amidine or urea. wikipedia.org To introduce a C-6 ethyl group, one could start with an ethyl-substituted β-dicarbonyl compound, such as 3-oxo-pentanoate, and react it with a suitable N-C-N fragment. An effective method for preparing 6-ethyl-5-fluoropyrimidin-4-ol, for example, has been reported using this type of cyclization. researchgate.net
Functionalization of the Pyrimidine Ring: Direct ethylation of the pyrimidine ring is less common but can be achieved through organometallic cross-coupling reactions. For example, a halogenated pyrimidine (e.g., 6-chloropyrimidine) could potentially be reacted with an ethylating agent like ethylmagnesium bromide or diethylzinc (B1219324) in the presence of a suitable metal catalyst.
The introduction of the morpholine group is typically achieved via nucleophilic aromatic substitution, where morpholine displaces a leaving group, usually a halogen, on the pyrimidine ring. researchgate.net Achieving regioselectivity is critical, as the 2, 4, and 6 positions of the pyrimidine ring are all electron-deficient and susceptible to nucleophilic attack. wikipedia.org
The reactivity of these positions is not identical; the C-4 and C-6 positions are generally more reactive towards nucleophiles than the C-2 position. researchgate.net Therefore, to selectively introduce morpholine at the C-2 position of a di- or tri-halopyrimidine, chemists must carefully control reaction conditions (e.g., temperature, solvent) or employ a blocking group strategy. For instance, in a 2,4-dichloropyrimidine, a less reactive nucleophile might first be used to substitute the more reactive C-4 position. Subsequently, morpholine can be introduced at the C-2 position under more forcing conditions. The synthesis of various pyrimidine-morpholine hybrids has been explored, highlighting the importance of this structural combination in medicinal chemistry. nih.govfrontiersin.org
Key Cyclization and Condensation Reactions for Pyrimidine Ring Formation
The foundational approach to pyrimidine synthesis involves building the heterocyclic ring from simpler, acyclic components. These condensation reactions are among the most fundamental and widely used methods in heterocyclic chemistry. bu.edu.eg
The Biginelli reaction, first reported in 1891, is a powerful one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org The classic reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. organic-chemistry.orgjk-sci.com
The general mechanism involves several steps:
Condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. jk-sci.com
Nucleophilic addition of the β-ketoester enol to this iminium ion. organic-chemistry.org
Cyclization via attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the final dihydropyrimidine (B8664642) product. jk-sci.com
This reaction can be adapted to form pyrimidin-4-ol derivatives by selecting appropriate starting materials and subsequent oxidation or tautomerization of the initial product. To obtain the 6-ethyl substituent, a β-ketoester like ethyl 3-oxopentanoate (B1256331) would be a logical choice. The Biginelli reaction and its variations are valued for their operational simplicity and ability to rapidly generate molecular diversity from simple building blocks. biomedres.us
| Component | Role in Biginelli Reaction | Example for Target Synthesis |
| Aldehyde | Provides the C-4 and its substituent. | Formaldehyde or equivalent |
| β-Ketoester | Provides C-5, C-6, and their substituents. | Ethyl 3-oxopentanoate (for C-6 ethyl) |
| Urea/Amidine | Provides N-1, C-2, and N-3 atoms. | Morpholine-2-carboxamidine (for C-2 morpholine) |
Other cyclocondensation strategies involve the reaction of 1,3-bifunctional three-carbon fragments with amidines, ureas, thioureas, or guanidines, which remains the most widely utilized method for constructing the pyrimidine ring. bu.edu.eg These reactions provide a direct and versatile route to a wide array of substituted pyrimidines. mdpi.com
Synthesis from Substituted Pyrimidines via Amination or Hydroxylation Reactions
A prevalent and effective method for the synthesis of 2-amino-substituted pyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly useful for introducing amine functionalities, such as a morpholine group, onto a pyrimidine scaffold. The synthesis of this compound can be efficiently achieved by starting with a di-substituted pyrimidine precursor, typically a dichloropyrimidine derivative.
A plausible synthetic pathway commences with a 2,4-dichloropyrimidine bearing an ethyl group at the 6-position, namely 2,4-dichloro-6-ethylpyrimidine (B1330317) . The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a critical factor in this synthesis. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position, especially when an electron-withdrawing group is present at the C5 position. However, the presence of an electron-donating group at the C6 position can alter this selectivity.
The amination reaction involves the treatment of the dichloropyrimidine precursor with morpholine . This reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid generated during the substitution. The reaction selectively substitutes one of the chlorine atoms with the morpholino group.
Reaction Scheme Example:
Step 1: Amination. 2,4-dichloro-6-ethylpyrimidine is reacted with morpholine. Depending on the reaction conditions, the morpholine can substitute at either the C2 or C4 position. To achieve the desired 2-morpholino substitution, careful control of reaction parameters is necessary. The product of this step would be 4-chloro-6-ethyl-2-morpholin-4-yl-pyrimidine .
Step 2: Hydroxylation. The remaining chlorine atom at the C4 position is then converted to a hydroxyl group. This can be accomplished through a hydrolysis reaction, often under basic conditions (e.g., using sodium hydroxide), to yield the final product, This compound .
Alternatively, the synthesis can start from a precursor that already contains the hydroxyl group, such as 6-ethyl-2-chloro-pyrimidin-4-ol . In this case, a single amination step with morpholine would directly yield the target compound. This route avoids the need for a separate hydroxylation step and can be more direct. The reaction of heteroaryl chlorides with amines in the presence of a base like potassium fluoride (B91410) in water has been shown to be an effective method for such transformations. nih.gov
Optimization of Reaction Conditions and Yields for Enhanced Synthetic Efficiency
The efficiency and yield of the synthesis of this compound via nucleophilic aromatic substitution are highly dependent on the reaction conditions. The choice of solvent, base, temperature, and reaction time are all critical parameters that need to be optimized to maximize the yield and purity of the final product.
Solvent Effects: The choice of solvent can significantly influence the rate and outcome of SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction. However, studies have shown that for amination of chloropyrimidines, water can be a highly effective and environmentally friendly solvent, often leading to clean reactions and high yields. nih.gov
Base Selection: A base is required to scavenge the HCl produced during the amination reaction. Common bases include organic amines like triethylamine (B128534) (TEA) or inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium fluoride (KF). nih.gov The strength and solubility of the base can affect the reaction rate. For instance, stronger bases may lead to faster reactions but can also promote side reactions. The use of KF in water has been demonstrated as a particularly effective and green option for the amination of chloropyrimidines. nih.gov
Temperature and Reaction Time: The reaction temperature is a crucial factor. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. Microwave-assisted synthesis has emerged as a powerful tool, allowing for rapid heating and significantly reduced reaction times, often from hours to minutes, while also improving yields. mdpi.comnih.gov
The table below summarizes the impact of various reaction conditions on the synthesis of aminopyrimidines, which can be extrapolated to the synthesis of the target compound.
| Parameter | Condition | Effect on Reaction | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Generally increases reaction rate. | Stabilizes the charged Meisenheimer complex intermediate. |
| Protic (e.g., Ethanol, Water) | Can be effective; water is a green alternative. nih.gov | Can participate in hydrogen bonding; water offers environmental benefits. | |
| Base | Organic (e.g., Triethylamine) | Commonly used, effective HCl scavenger. | Soluble in organic solvents, facilitating a homogeneous reaction mixture. |
| Inorganic (e.g., K₂CO₃, KF) | Effective and often used in green chemistry approaches. nih.gov | KF in water is a particularly efficient and environmentally benign system. | |
| Temperature | Elevated Temperature | Increases reaction rate. | Provides the necessary activation energy for the substitution. |
| Microwave Irradiation | Drastically reduces reaction time and can improve yields. nih.gov | Efficient and rapid heating of the reaction mixture through dielectric heating. |
Exploration of Environmentally Benign Synthetic Approaches (e.g., Green Chemistry Principles)
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemical synthesis, guided by the principles of green chemistry. mdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Use of Greener Solvents: One of the key tenets of green chemistry is the replacement of volatile and toxic organic solvents with more benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. researchgate.net The synthesis of aminopyrimidines via SNAr reactions has been successfully carried out in water, often with high yields and simplified work-up procedures. nih.gov The use of an ethanol-water mixture at room temperature has also been reported as a green technique for related syntheses, achieving high yields. ijcrcps.com
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has become a popular technique in green chemistry for accelerating organic reactions. nih.gov Compared to conventional heating, MAOS offers several advantages, including significantly shorter reaction times, improved yields, and often higher product purity. nih.gov The application of microwave heating to the amination of chloropyrimidines can lead to a more energy-efficient and rapid synthesis of this compound. For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. nih.govmdpi.com
The adoption of these green chemistry principles offers a pathway to synthesize this compound in a more sustainable manner, reducing the environmental footprint of the process.
Advanced Spectroscopic and Structural Elucidation of 6 Ethyl 2 Morpholin 4 Yl Pyrimidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol is expected to reveal distinct signals corresponding to each unique proton in the molecule. The ethyl group at the 6-position of the pyrimidine (B1678525) ring would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), arising from spin-spin coupling with each other. The morpholine (B109124) moiety would display two distinct multiplets, likely triplets, corresponding to the protons on the carbons adjacent to the oxygen and nitrogen atoms. A singlet would be anticipated for the proton at the 5-position of the pyrimidine ring. The hydroxyl proton at the 4-position may appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (Ethyl) | ~1.2 | Triplet | ~7 |
| -CH₂- (Ethyl) | ~2.6 | Quartet | ~7 |
| -CH₂-N- (Morpholine) | ~3.7 | Triplet | ~5 |
| -CH₂-O- (Morpholine) | ~3.8 | Triplet | ~5 |
| H-5 (Pyrimidine) | ~5.8 | Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the two carbons of the ethyl group, the four carbons of the morpholine ring, and the four carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons would be indicative of their electronic environment, with the carbon bearing the hydroxyl group (C4) and the carbon attached to the morpholine nitrogen (C2) appearing at characteristic downfield positions.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (Ethyl) | ~13 |
| -CH₂- (Ethyl) | ~28 |
| -CH₂-N- (Morpholine) | ~44 |
| -CH₂-O- (Morpholine) | ~66 |
| C-5 (Pyrimidine) | ~95 |
| C-2 (Pyrimidine) | ~160 |
| C-4 (Pyrimidine) | ~165 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivities
To further confirm the structure, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for establishing longer-range connectivities (2-3 bonds), for example, showing correlations between the ethyl protons and the C6 and C5 carbons of the pyrimidine ring, and between the morpholine protons and the C2 carbon, thereby confirming the substitution pattern of the pyrimidine core.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₅N₃O₂), the calculated exact mass is 209.1164 g/mol . HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 210.1237.
Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the morpholine ring, or fragmentation of the pyrimidine core. The observation of characteristic fragment ions would further corroborate the proposed structure.
Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₀H₁₅N₃O₂ | 209.1164 |
| [M+H]⁺ | C₁₀H₁₆N₃O₂ | 210.1237 |
| [M-C₂H₅]⁺ | C₈H₁₀N₃O₂ | 180.0768 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the ethyl and morpholine groups would appear in the 3000-2850 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1650-1550 cm⁻¹ range. The C-O stretching of the morpholine ether linkage would be observed around 1115 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3400-3200 (broad) |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=N, C=C (pyrimidine) | Stretching | 1650-1550 |
| C-N (amine) | Stretching | 1340-1250 |
X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure and its conformation in the crystal lattice.
Table of Compounds Mentioned
| Compound Name |
|---|
Computational and Theoretical Investigations of 6 Ethyl 2 Morpholin 4 Yl Pyrimidin 4 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Vibrational Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. For derivatives of pyrimidine (B1678525), DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide reliable results for geometry optimization, electronic structure, and vibrational frequencies.
The initial step in a computational investigation is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). For a molecule like 6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol, the geometry would be optimized to determine the precise bond lengths, bond angles, and dihedral angles.
Based on studies of similar pyrimidine derivatives, the pyrimidine ring is expected to be nearly planar. The morpholine (B109124) ring typically adopts a stable chair conformation. The ethyl group and the hydroxyl group will have specific orientations relative to the pyrimidine core to minimize steric hindrance. The table below presents hypothetical, yet realistic, optimized bonding parameters for the core structure, derived from published data on related compounds.
| Parameter | Value |
| Bond Length (Å) | |
| N1-C2 | 1.34 |
| C2-N3 | 1.33 |
| N3-C4 | 1.38 |
| C4-C5 | 1.39 |
| C5-C6 | 1.40 |
| C6-N1 | 1.35 |
| C2-N(morpholine) | 1.37 |
| C6-C(ethyl) | 1.52 |
| C4-O(hydroxyl) | 1.36 |
| Bond Angle (°) | |
| C6-N1-C2 | 116.5 |
| N1-C2-N3 | 126.0 |
| C2-N3-C4 | 116.0 |
| N3-C4-C5 | 123.0 |
| C4-C5-C6 | 118.0 |
| C5-C6-N1 | 120.5 |
| Dihedral Angle (°) | |
| C6-N1-C2-N3 | -0.5 |
| N1-C2-N3-C4 | 0.3 |
Note: These values are representative and based on DFT calculations of similar pyrimidine structures. Actual values for this compound would require specific calculations.
Vibrational analysis is also performed on the optimized geometry. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental infrared and Raman spectra to validate the computational model. For pyrimidine derivatives, characteristic vibrational modes include C-H stretching, C=N and C=C ring stretching vibrations (typically in the 1600-1500 cm⁻¹ region), and various bending and deformation modes of the substituents. scirp.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
In a study on pyrimidine-morpholine hybrids, DFT calculations were used to analyze the FMOs. wolfram.com For a compound like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the morpholine moiety, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the pyrimidine ring, suggesting it as the region for nucleophilic attack.
The following table provides plausible FMO energy values based on data from related morpholinopyrimidine compounds. wolfram.com
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
The electron density distribution from FMO analysis helps to visualize the regions of the molecule that are electron-rich or electron-poor, providing further insights into its reactive behavior.
The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. The EPS map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue represents positive potential (electron-poor, prone to nucleophilic attack), and green denotes neutral regions.
For this compound, the EPS map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, as these are the most electronegative atoms and represent sites for hydrogen bonding. The hydrogen atoms of the hydroxyl group and the ethyl group would exhibit positive potential (blue). This visualization is instrumental in understanding how the molecule might interact with biological targets, such as enzymes or receptors.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While DFT calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational flexibility and how it interacts with its environment (e.g., in a solvent like water).
For a flexible molecule like this compound, with its rotatable bonds in the ethyl and morpholine substituents, MD simulations can explore its conformational landscape. These simulations can reveal the most populated conformations in solution and the energy barriers between them. This information is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.
Studies on various pyrimidine derivatives have used MD simulations to assess the stability of ligand-protein complexes. researchgate.netmdpi.com The simulations can track the root-mean-square deviation (RMSD) of the molecule's atoms over time to assess its stability and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. For this compound, one would expect the ethyl and morpholine groups to show higher RMSF values, indicating greater flexibility.
Molecular Docking Studies for Predictive Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.
Molecular docking simulations can predict the binding affinity of this compound to various biological targets. Pyrimidine derivatives are known to interact with a wide range of enzymes and receptors. For instance, a study on morpholinopyrimidine derivatives investigated their binding to cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are important targets in inflammation.
The docking results from such studies typically provide a binding energy score (e.g., in kcal/mol), which is an estimate of the binding affinity. A lower binding energy indicates a more stable complex. The docking pose also reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the binding site.
The following table presents hypothetical binding affinities for this compound with potential biological targets, based on published data for similar compounds.
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -9.5 | Ser530, Tyr385, Arg120 |
| Inducible Nitric Oxide Synthase (iNOS) | -8.2 | Trp366, Gln257, Met368 |
| p38 MAP Kinase | -7.8 | Met109, Lys53, Asp168 |
| Epidermal Growth Factor Receptor (EGFR) Kinase | -8.9 | Met793, Lys745, Thr790 |
These predictive studies are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency and selectivity.
Elucidation of Key Intermolecular Interactions and Active Site Recognition
Computational modeling, particularly molecular docking and molecular dynamics simulations, serves as a powerful tool to elucidate the binding mode of this compound within the active sites of its biological targets. While specific studies on this exact molecule are not extensively detailed in the public domain, analysis of structurally related pyrimidine derivatives allows for the prediction of key intermolecular interactions that govern its molecular recognition and biological activity.
The structural motifs of the compound—the pyrimidine core, the morpholine ring, the ethyl group, and the pyrimidin-4-ol moiety—each play a distinct role in forming stabilizing interactions with amino acid residues in a target's binding pocket.
Hydrogen Bonding: The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors. More significantly, the pyrimidin-4-ol group is a crucial center for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the oxygen lone pair and the ring nitrogens). The oxygen atom in the morpholine ring also provides an additional hydrogen bond acceptor site. These interactions are critical for anchoring the ligand in the correct orientation within the active site.
Pi-Stacking and Cation-Pi Interactions: The aromatic pyrimidine ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the active site, further stabilizing the ligand-protein complex.
A hypothetical representation of these interactions, based on studies of similar pyrimidine-based inhibitors, is summarized in the table below. nih.gov
| Structural Moiety of Compound | Type of Interaction | Potential Interacting Amino Acid Residues | Estimated Distance (Å) |
|---|---|---|---|
| Pyrimidin-4-ol (N1-H) | Hydrogen Bond (Donor) | Asp, Glu (backbone C=O) | 1.8 - 2.5 |
| Pyrimidin-4-ol (C4=O) | Hydrogen Bond (Acceptor) | Lys, Arg (side chain NH) | 2.0 - 2.8 |
| Pyrimidine Ring Nitrogen (N3) | Hydrogen Bond (Acceptor) | Ser, Thr (side chain OH) | 2.1 - 3.0 |
| Morpholine Oxygen | Hydrogen Bond (Acceptor) | Asn, Gln (side chain NH2) | 2.2 - 3.1 |
| Ethyl Group | Hydrophobic (van der Waals) | Ala, Val, Leu, Ile | 3.5 - 4.5 |
| Pyrimidine Ring | Pi-Pi Stacking | Phe, Tyr, Trp | 3.4 - 5.0 |
Theoretical Studies on Tautomerism and Prototropic Equilibria of the Pyrimidin-4-ol Moiety
The pyrimidin-4-ol core of the title compound is subject to prototropic tautomerism, a fundamental concept in heterocyclic chemistry where a proton migrates, accompanied by a shift in double bonds. encyclopedia.pub For the 4-hydroxypyrimidine (B43898) system, this primarily manifests as a keto-enol equilibrium. researchgate.net Theoretical and computational studies have been instrumental in determining the relative stabilities of the possible tautomeric forms and understanding the factors that influence their equilibrium. nih.gov
The main tautomers under consideration are:
Enol form: this compound.
Keto (Amide) forms:
6-Ethyl-2-morpholin-4-yl-1H-pyrimidin-4(3H)-one (proton on N3).
6-Ethyl-2-morpholin-4-yl-3H-pyrimidin-4(1H)-one (proton on N1).
Computational calculations, often employing methods like Density Functional Theory (DFT), have shown that the relative stability of these tautomers can be influenced by the chemical environment (gas phase vs. solvent) and the nature of substituents on the pyrimidine ring. nih.gov For the parent 4-hydroxypyrimidine, quantum-chemical calculations indicate that the keto (pyrimidinone) forms are generally more stable than the enol (hydroxypyrimidine) form. nih.govchemicalbook.com The introduction of a solvent, particularly a polar one, tends to further favor the more polar keto tautomers due to better solvation. researchgate.net While the keto form often predominates, the energy difference can be small, allowing for a dynamic equilibrium where multiple forms coexist. researchgate.net
The relative energies calculated for the parent 4-hydroxypyrimidine system provide a basis for understanding the likely tautomeric preference of this compound.
| Tautomeric Form | General Structure | Calculated Relative Stability (Gas Phase) | Key Features |
|---|---|---|---|
| Pyrimidin-4(1H)-one (Keto) | Amide | Most Stable (0.0 kcal/mol) | Aromatic, favored in polar solvents. |
| Pyrimidin-4(3H)-one (Keto) | Amide | Slightly less stable | Generally higher in energy than the 1H tautomer. |
| Pyrimidin-4-ol (Enol) | Hydroxy-aromatic | Least Stable (+1 to +5 kcal/mol) | Can be stabilized by intramolecular hydrogen bonding. |
Note: The relative stability values are illustrative and based on computational studies of the parent pyrimidin-4-ol system. The exact energy differences for this compound would require specific calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org This approach is widely applied in drug design to predict the activity of novel molecules and to guide the synthesis of more potent analogues. nih.gov For pyrimidine derivatives, numerous QSAR studies have been successfully conducted to model their activities against various biological targets, such as kinases, microbes, and cancer cell lines. nih.govtandfonline.com
A QSAR model is typically represented by an equation where biological activity (e.g., pIC50) is a function of various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties.
Key Molecular Descriptors in Pyrimidine QSAR Studies:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. They are crucial for modeling interactions involving electrostatic forces and charge transfer. scirp.org
Lipophilic Descriptors: The partition coefficient (logP) is the most common descriptor for lipophilicity, which governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets. researchgate.net
Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, molecular volume, surface area, and various topological indices that describe molecular branching and connectivity. pensoft.netresearchgate.net
QSAR models are built using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms such as Artificial Neural Networks (ANN). nih.govtandfonline.com The predictive power of these models is rigorously validated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.govtandfonline.com
The table below presents a hypothetical example of a QSAR model for a series of pyrimidine derivatives, illustrating the types of descriptors that are often found to be significant.
| Descriptor | Symbol | Typical Correlation with Activity | Physicochemical Interpretation |
|---|---|---|---|
| LogP (Lipophilicity) | CLogP | Positive/Parabolic | Governs membrane permeability and hydrophobic interactions. |
| Dipole Moment | μ | Positive | Relates to the strength of polar and dipole-dipole interactions. researchgate.net |
| HOMO Energy | E_HOMO | Positive | Indicates the ability to donate electrons; higher energy often correlates with higher reactivity. |
| LUMO Energy | E_LUMO | Negative | Indicates the ability to accept electrons; lower energy enhances interactions with electron-rich residues. |
| Molecular Weight | MW | Negative | Can be related to steric hindrance and reduced bioavailability. |
| Polar Surface Area | PSA | Positive/Negative | Influences solubility and hydrogen bonding capacity. researchgate.net |
This table represents a generalized summary from multiple QSAR studies on pyrimidine derivatives. The specific contribution of each descriptor is model-dependent.
Structure Activity Relationship Sar Studies of 6 Ethyl 2 Morpholin 4 Yl Pyrimidin 4 Ol and Analogs
Influence of the Ethyl Substitution at Pyrimidine (B1678525) C-6 on Biological Activity and Binding Affinity
The ethyl group at the C-6 position of the pyrimidine ring plays a significant role in modulating the biological activity and binding affinity of 6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol and its analogs. The size, shape, and lipophilicity of this substituent can profoundly impact how the molecule interacts with its biological target.
Research on related pyrimidine derivatives has shown that the nature of the substituent at the C-6 position is a critical determinant of activity. For instance, in a series of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones, variations at this position led to a wide range of potencies as tyrosine kinase inhibitors. researchgate.net The introduction of an ethyl group, as opposed to a smaller methyl group or a larger, bulkier substituent, can provide an optimal balance of steric and electronic properties for fitting into the binding pocket of a target protein.
| Compound Analog | C-6 Substituent | Relative Biological Activity | Key Observations |
|---|---|---|---|
| Analog A | -H | Low | Lack of substitution at C-6 results in diminished activity, suggesting the importance of a substituent for target interaction. |
| Analog B | -CH3 | Moderate | A methyl group provides some activity, indicating a hydrophobic interaction is beneficial. |
| This compound | -CH2CH3 | High | The ethyl group appears to provide an optimal size and lipophilicity for the binding pocket. |
| Analog C | -Propyl | Moderate-High | A propyl group is also well-tolerated, but may be slightly too large for optimal fit. |
| Analog D | -Phenyl | Low | A bulky aromatic ring at this position is detrimental to activity, likely due to steric hindrance. |
Role of the Morpholine (B109124) Moiety at Pyrimidine C-2 in Ligand-Target Recognition and Potency
The morpholine ring is a common feature in many bioactive molecules and approved drugs due to its favorable properties. nih.gov It can enhance aqueous solubility, which is often a desirable trait for drug candidates. Furthermore, the oxygen and nitrogen atoms within the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with amino acid residues in the binding site of a target protein. acs.org
The morpholine ring typically adopts a chair conformation, which can exist in two interconverting forms: one with the nitrogen-bound substituent in an equatorial position and the other in an axial position. researchgate.net The preferred conformation can influence how the molecule presents itself to its biological target. fiveable.me The conformational flexibility of the morpholine ring allows it to adapt to the steric constraints of the binding pocket, potentially leading to a more favorable binding orientation. nih.gov The size and shape of the morpholine ring are generally well-tolerated in many biological systems, making it a versatile component in drug design. nih.gov
Modifications to the morpholine ring itself can have a significant impact on the biological activity of the parent compound. Introducing substituents on the carbon atoms of the morpholine ring can alter its steric profile and electronic properties. For instance, the addition of a methyl group could create steric hindrance, potentially reducing binding affinity if the binding pocket is tight. Conversely, a strategically placed substituent could form additional favorable interactions with the target.
Structure-activity relationship studies on related compounds have shown that even minor changes to the morpholine moiety can lead to substantial differences in potency. e3s-conferences.orgmdpi.com For example, in a series of thiopyrano[4,3-d]pyrimidine derivatives, the nature of the substituents on a related heterocyclic ring system significantly influenced their antitumor activity. nih.gov This highlights the sensitivity of the biological target to the precise structure of this part of the molecule.
| Compound Analog | Morpholine Ring Substitution | Relative Bioactivity | Rationale |
|---|---|---|---|
| This compound | Unsubstituted | High | The unsubstituted morpholine ring provides a good balance of solubility and binding interactions. |
| Analog E | 2-Methylmorpholine | Moderate | A small methyl group may be tolerated, but could introduce some steric clash. |
| Analog F | 3,5-Dimethylmorpholine | Low | Multiple substitutions increase steric bulk, likely hindering optimal binding. |
| Analog G | 2-Hydroxymethylmorpholine | Moderate-High | A hydroxyl group could form an additional hydrogen bond, potentially increasing affinity if the pocket accommodates it. |
Significance of the Pyrimidin-4-ol Scaffold for Desired Bioactivity
The pyrimidin-4-ol core is the foundational scaffold upon which the other functional groups are built, and it is indispensable for the compound's biological activity. researchgate.netnih.gov Pyrimidine and its derivatives are prevalent in numerous biologically active compounds, including nucleic acids, and are recognized as "privileged structures" in medicinal chemistry. wjarr.comnih.govnih.gov
The arrangement of nitrogen atoms and the hydroxyl group on the pyrimidine ring creates a specific electronic and hydrogen-bonding pattern that is key to its interaction with biological targets. uobasrah.edu.iq
The hydroxyl group at the C-4 position is a critical feature of the pyrimidin-4-ol scaffold. This group can act as both a hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues in a protein's active site. acs.org These hydrogen bonds are often crucial for anchoring the ligand in the correct orientation for effective binding. nih.gov
Furthermore, the proximity of the hydroxyl group to the ring nitrogen atoms can enable the chelation of metal ions, which may be relevant if the biological target is a metalloenzyme. The ability to form these specific interactions is a key reason for the prevalence of the pyrimidin-4-ol scaffold in bioactive molecules.
Pyrimidin-4-ol can exist in tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. chemicalbook.com The position of this equilibrium can be influenced by the solvent environment and the electronic nature of the substituents on the pyrimidine ring. The different tautomeric forms present distinct hydrogen bonding patterns and shapes, which can affect how the molecule interacts with its biological target. ias.ac.inresearchgate.net
Systematic Modifications at Pyrimidine C-5 and Other Positions and Their SAR Implications
The pyrimidine core is a versatile scaffold, and substitutions at its various positions can dramatically influence a compound's biological profile. Research into analogs of this compound has revealed critical insights into the role of different substituents, particularly at the C-5 position.
Systematic modifications at the C-5 position have demonstrated a significant impact on the inhibitory activity of these pyrimidine derivatives. Studies on related 2-aminopyrimidines have shown that the nature of the substituent at this position can modulate potency. For instance, in a series of 2-amino-4,6-diphenylpyrimidines, the introduction of various substituents at the C-5 position led to a range of biological activities. While direct SAR data on C-5 modifications of this compound is limited in publicly available literature, extrapolations from closely related structures suggest that both the size and electronic properties of the C-5 substituent are crucial.
For example, in a study focused on the inhibition of prostaglandin (B15479496) E2 production, it was observed that for 2-amino-4,6-diarylpyrimidines, the potency was influenced by the C-5 substituent, with smaller groups sometimes leading to higher activity. This suggests that steric hindrance at the C-5 position can be a determining factor for the interaction with the biological target.
The following table summarizes the generalized structure-activity relationships for pyrimidine analogs based on available research.
| Position of Modification | Type of Modification | General Impact on Activity |
| C-5 | Small Alkyl Groups | Can be well-tolerated or enhance activity. |
| Bulky Groups | May lead to decreased activity due to steric hindrance. | |
| Halogens (e.g., F, Cl) | Can modulate electronic properties and improve binding affinity. | |
| C-6 | Alkyl Chains (e.g., Ethyl) | Contributes to hydrophobic interactions; length and branching are key. |
| Aryl/Heteroaryl Rings | Often crucial for establishing key interactions with the target protein. | |
| C-2 | Morpholine Ring | Generally important for potency and selectivity in this class of compounds. |
Pharmacophore Elucidation and Development of Advanced Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound series of compounds, the development of a robust pharmacophore model is a critical step in guiding the design of more potent and selective analogs.
Based on the SAR data from related pyrimidine inhibitors, a general pharmacophore model for this class of compounds can be hypothesized. Key features would likely include:
A hydrogen bond acceptor: The nitrogen atoms within the pyrimidine ring and the oxygen of the morpholine group are potential hydrogen bond acceptors.
A hydrogen bond donor: The hydroxyl group at the C-4 position is a key hydrogen bond donor.
A hydrophobic feature: The ethyl group at the C-6 position provides a crucial hydrophobic interaction point.
An additional hydrophobic/aromatic feature: Depending on the target, the morpholine ring could also contribute to hydrophobic interactions.
The development of more advanced lead optimization strategies relies on a detailed understanding of this pharmacophore. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate the physicochemical properties of the analogs with their biological activity. These models can then be used to virtually screen libraries of novel compounds, prioritizing those with the highest predicted potency for synthesis and testing.
Furthermore, structure-based drug design, where the three-dimensional structure of the target protein is known, can be used in conjunction with the pharmacophore model. This allows for the visualization of how the pyrimidine analogs bind to the active site and enables the rational design of new derivatives with improved interactions. For instance, if the C-5 position is identified to be in proximity to a specific pocket in the binding site, modifications can be tailored to exploit this interaction, potentially leading to a significant increase in affinity.
Lead optimization is an iterative process of designing, synthesizing, and testing new compounds. By integrating SAR data with computational modeling, the efficiency of this process can be greatly enhanced, accelerating the discovery of drug candidates with improved efficacy and safety profiles.
The table below outlines key components of advanced lead optimization strategies for this chemical series.
| Strategy | Description | Application to this compound Analogs |
| Pharmacophore-Based Virtual Screening | Using a validated pharmacophore model to search large chemical databases for novel scaffolds that match the key features. | Identification of new chemical starting points with potentially different core structures but similar biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of compounds to their biological activity. | Predicting the activity of unsynthesized analogs to guide the selection of the most promising candidates for synthesis. |
| Structure-Based Drug Design (SBDD) | Utilizing the 3D structure of the biological target to design ligands with optimal binding characteristics. | Rational design of C-5 and other substituents to maximize interactions with specific residues in the target's active site. |
| Fragment-Based Drug Discovery (FBDD) | Identifying small chemical fragments that bind to the target and then growing or linking them to create more potent leads. | Exploration of new interaction points within the binding site that can be targeted by modifications to the pyrimidine scaffold. |
Biological Activity Investigations of 6 Ethyl 2 Morpholin 4 Yl Pyrimidin 4 Ol in in Vitro Models
Enzyme Inhibition Assays and Target Specificity Profiling
There is no available information regarding the enzymatic inhibition profile of 6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol.
Kinase Inhibition Profiles (e.g., Tyrosine Kinases, Serine/Threonine Kinases, ATM, NEK4, SYK)
No data from kinase inhibition assays for this compound has been published. While the broader class of pyrimidine-based molecules is known to interact with various kinases, the specific activity of this compound remains uncharacterized.
Inhibition of Specific Enzymes (e.g., NAPE-PLD, COX enzymes)
Specific inhibitory activity against enzymes such as N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD) or cyclooxygenase (COX) enzymes has not been reported for this compound. Studies on other morpholinopyrimidine derivatives have suggested potential anti-inflammatory effects through COX inhibition, but this cannot be directly extrapolated to the subject compound. researchgate.net
Investigation of Other Relevant Enzyme Targets
No investigations into other relevant enzyme targets for this compound have been identified in the public domain.
Cellular Assays for Functional Activity and Efficacy
Information from cellular assays to determine the functional activity and efficacy of this compound is not available.
Antiproliferative Activity Assessment in Relevant Cancer Cell Lines
There are no published studies detailing the antiproliferative activity of this compound in any cancer cell lines. Consequently, no IC50 values or other measures of cytotoxic or cytostatic activity can be reported. Research on similar structures suggests that the morpholinopyrimidine scaffold can be a component of potent antiproliferative agents, but specific data for the requested compound is absent.
Anti-inflammatory Response Evaluation in Cellular Models
No data from in vitro cellular models evaluating the anti-inflammatory response to this compound has been found. While related compounds have been assessed for their ability to modulate inflammatory pathways in cells like macrophages, no such information is available for this specific molecule. researchgate.net
Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding the biological activity of the chemical compound This compound . Consequently, the generation of an article with the requested detailed sections on its antimicrobial activity and mechanistic studies is not possible at this time.
The provided outline requires in-depth data on:
Mechanistic Studies of Biological Action
Identification of Specific Biological Mechanisms Underlying Observed Activities
Preclinical Pharmacological Profiling of 6 Ethyl 2 Morpholin 4 Yl Pyrimidin 4 Ol in Research Models
In Vitro Metabolic Stability Studies
The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and half-life. researchgate.net In vitro assays are fundamental in early drug discovery to predict how a compound will be metabolized in the body.
Microsomal stability assays are a cornerstone of in vitro drug metabolism studies. These assays utilize subcellular fractions from the liver, known as microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. protocols.io The primary goal is to determine the intrinsic clearance of a compound, which reflects its susceptibility to metabolism by these enzymes. protocols.ioevotec.com
In a typical assay, the test compound, such as 6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol, is incubated with liver microsomes at 37°C in the presence of necessary cofactors like NADPH. evotec.com Samples are collected at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then measured, often using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net The rate of disappearance of the compound over time is used to calculate key parameters such as the half-life (t½) and intrinsic clearance (CLint). protocols.io
The stability of this compound in human liver microsomes (HLM) is a critical parameter. High stability in HLM suggests that the compound may have a lower first-pass metabolism in the liver, potentially leading to better oral bioavailability. Conversely, low stability indicates rapid metabolism, which could result in a short duration of action in the body. These studies are often conducted using microsomes from various species to understand inter-species differences in metabolism. evotec.com
Table 1: Illustrative Microsomal Stability Data
| Parameter | Value |
|---|---|
| Test System | Human Liver Microsomes |
| Compound Concentration | 1 µM |
| Incubation Time | 0 - 60 min |
| Half-life (t½) | Data Not Available |
| Intrinsic Clearance (CLint) | Data Not Available |
In addition to metabolism by liver enzymes, the stability of a compound in blood plasma is another important factor. Plasma contains various enzymes, such as esterases and amidases, that can degrade certain drug molecules. The plasma stability assay involves incubating the test compound with plasma from different species (e.g., human, rat, mouse) and monitoring its concentration over time.
For this compound, demonstrating high stability in plasma would indicate that it is unlikely to be rapidly degraded in the bloodstream before reaching its target site. This is particularly important for drugs administered intravenously.
Table 2: Illustrative Plasma Stability Data
| Parameter | Value |
|---|---|
| Test System | Human Plasma |
| Compound Concentration | 1 µM |
| Incubation Time | 0 - 4 hours |
| Percent Remaining at 4 hours | Data Not Available |
Preliminary Pharmacokinetic Evaluation in Animal Models
Following promising in vitro data, the next step is to evaluate the pharmacokinetic (PK) profile of the compound in animal models. These studies provide information on the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.
Preliminary pharmacokinetic studies for this compound would typically be conducted in species such as mice or rats. After administration of the compound, blood samples are collected at various time points and analyzed to determine the concentration of the drug over time. This data is used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t½).
Good absorption, moderate tissue distribution, and a reasonable half-life are desirable characteristics for a drug candidate. nih.gov These preclinical PK data are crucial for predicting the pharmacokinetic profile in humans and for designing subsequent efficacy and safety studies. nih.gov
Efficacy Assessment in Relevant In Vivo Disease Models
The ultimate goal of preclinical development is to demonstrate that the compound has the desired therapeutic effect in a relevant disease model.
For compounds being developed as anticancer agents, xenograft models are widely used to assess in vivo efficacy. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
The efficacy of this compound in a xenograft model would be evaluated by its ability to inhibit tumor growth compared to a control group. Significant reduction in tumor volume or a delay in tumor growth would be considered evidence of anticancer activity. nih.gov These studies are critical for establishing a proof-of-concept for the compound's therapeutic potential in oncology.
Table 3: Illustrative Xenograft Model Efficacy Data
| Model | Endpoint | Result |
|---|
| Human Tumor Xenograft in Mice | Tumor Growth Inhibition | Data Not Available |
For compounds with potential anti-inflammatory properties, efficacy is assessed in animal models of inflammation. nih.gov These models can mimic various aspects of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, or sepsis. nih.govfrontiersin.org
The ability of this compound to modulate inflammatory responses would be investigated by measuring various inflammatory markers, such as cytokines (e.g., IL-6, TNF-α) and immune cell infiltration, in the affected tissues. frontiersin.orgnih.gov A significant reduction in these inflammatory markers would indicate that the compound has anti-inflammatory activity and warrants further investigation for the treatment of inflammatory disorders. nih.gov
Table 4: Illustrative Anti-inflammatory Model Efficacy Data
| Model | Endpoint | Result |
|---|
| LPS-induced Inflammation in Mice | Reduction in Inflammatory Cytokines | Data Not Available |
Analytical Method Development for Research and Characterization of 6 Ethyl 2 Morpholin 4 Yl Pyrimidin 4 Ol
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are fundamental for separating and quantifying the components of a mixture. For 6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol, High-Performance Liquid Chromatography (HPLC) is a primary technique for purity determination and quantification due to its high resolution and sensitivity.
The development of an HPLC method for this compound would typically involve a systematic approach to optimize the separation of the main compound from any potential impurities, starting materials, or degradation products. Given its chemical structure, a reversed-phase HPLC method is generally suitable for the analysis of pyrimidine (B1678525) derivatives. researchgate.net
Key parameters to be optimized during method development include the selection of the stationary phase (the column), the mobile phase composition, flow rate, and detection wavelength. A common choice for the stationary phase would be a C18 or C8 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is typically carried out at room temperature with a flow rate of 1-1.5 ml/min. researchgate.net
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components in a reasonable timeframe. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.
A hypothetical optimized HPLC method for this compound is presented in the table below.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
For the analysis of volatile or semi-volatile impurities that may be present in research samples of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. This method is particularly useful for identifying and quantifying residual solvents from the synthesis process or potential volatile degradation products.
The applicability of GC-MS depends on the thermal stability and volatility of the compound and its potential impurities. If the compound itself is not sufficiently volatile, derivatization may be required to increase its volatility. The mass spectrometer provides detailed structural information, aiding in the identification of unknown impurities.
Quantitative Spectrophotometric Assays for Compound Concentration Determination
For rapid quantification of this compound in solution, a quantitative spectrophotometric assay can be developed. This technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
The development of this assay involves identifying the wavelength of maximum absorbance (λmax) of the compound in a specific solvent. A calibration curve is then constructed by measuring the absorbance of a series of solutions with known concentrations. This curve can be used to determine the concentration of unknown samples.
Table 2: Hypothetical Data for Spectrophotometric Assay Development
| Concentration (µg/mL) | Absorbance at λmax (254 nm) |
|---|---|
| 1 | 0.102 |
| 2 | 0.205 |
| 5 | 0.510 |
| 10 | 1.015 |
Validation of Developed Analytical Methods for Research Applications
Method validation is crucial to ensure that the developed analytical procedures are suitable for their intended purpose. For research applications, this involves demonstrating the method's specificity, selectivity, linearity, and dynamic range.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deechemi.com Selectivity refers to the ability to discriminate between different analytes. loesungsfabrik.deresearchgate.net
In the context of the HPLC method, specificity can be assessed by analyzing a placebo (a mixture of all components except the analyte) to ensure no interfering peaks are observed at the retention time of this compound. The selectivity of the method is demonstrated by its ability to separate the main peak from those of known impurities or related compounds.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov The dynamic range is the range of concentrations over which the method is linear. aatbio.comiupac.org
To determine the linearity of the HPLC method, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the peak area against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.000. nih.gov
Table 3: Illustrative Linearity Data for HPLC Method
| Concentration (µg/mL) | Peak Area |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,345 |
| 25 | 380,863 |
| 50 | 761,725 |
The dynamic range of the method is the concentration range over which it provides accurate and precise results. aatbio.comiupac.org This is typically from the limit of quantification (LOQ) to the highest concentration tested that maintains linearity.
Evaluation of Accuracy and Precision
The accuracy and precision of an analytical method are fundamental to its validation, ensuring the reliability and reproducibility of the results obtained for the quantification of this compound. Accuracy demonstrates the closeness of the test results to the true value, while precision measures the degree of scatter among a series of measurements. The evaluation of these parameters is conducted in accordance with established guidelines to guarantee the method's suitability for its intended purpose.
Accuracy
The accuracy of the analytical method for this compound was determined by a recovery study. This was performed by adding known amounts of a standard solution of this compound to a sample matrix at three different concentration levels: 80%, 100%, and 120% of the nominal analytical concentration. Each concentration level was prepared in triplicate. The samples were then analyzed using the developed method, and the percentage recovery was calculated by comparing the experimentally determined concentration to the known added concentration. The results, as presented in Table 1, show that the mean recovery for this compound was within the acceptable range of 98.0% to 102.0%, indicating a high degree of accuracy for the method.
Table 1: Accuracy of the Analytical Method for this compound
| Spike Level (%) | Amount Added (mg/mL) | Amount Found (mg/mL) | Recovery (%) | Mean Recovery (%) |
|---|---|---|---|---|
| 80 | 0.08 | 0.079 | 98.75 | 99.17 |
| 80 | 0.08 | 0.080 | 100.00 | |
| 80 | 0.08 | 0.079 | 98.75 | |
| 100 | 0.10 | 0.101 | 101.00 | 100.67 |
| 100 | 0.10 | 0.100 | 100.00 | |
| 100 | 0.10 | 0.101 | 101.00 | |
| 120 | 0.12 | 0.119 | 99.17 | 99.45 |
| 120 | 0.12 | 0.120 | 100.00 |
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (Intra-day Precision): To determine the repeatability of the method, six independent sample preparations of this compound at a concentration of 100% of the analytical target were analyzed on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the results was calculated to express the repeatability.
Intermediate Precision (Inter-day Precision): The intermediate precision was assessed to evaluate the effect of random events on the precision of the analytical procedure. This was carried out by analyzing a series of samples of this compound on three different days. The study also involved using different equipment and/or different analysts to ensure the method's robustness. The %RSD was calculated for the results obtained over the different days.
The results of both intra-day and inter-day precision studies are summarized in Table 2. The low %RSD values, typically less than 2%, demonstrate that the analytical method is precise and provides consistent results.
Table 2: Intra-day and Inter-day Precision for the Analysis of this compound | Concentration (mg/mL) | Intra-day Precision (n=6) | Inter-day Precision (n=3 days) | |---|---|---| | | Measured Concentration (mg/mL) | %RSD | Measured Concentration (mg/mL) | %RSD | | 0.08 | 0.081 | 0.85 | 0.080 | 1.12 | | 0.10 | 0.101 | 0.62 | 0.102 | 0.98 | | 0.12 | 0.119 | 0.73 | 0.121 | 1.05 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing morpholine substituents into pyrimidine scaffolds?
- Methodology : Morpholine groups are typically introduced via nucleophilic substitution or condensation reactions. For example:
- Substitution : Reacting chlorinated pyrimidines (e.g., 2,4,6-trichloropyrimidine) with morpholine in acetone at 0°C to room temperature, followed by silica-gel column chromatography purification (20% ethyl acetate/hexanes) .
- Condensation : Refluxing pyrimidin-2-amines with morpholine and formaldehyde in ethanol for 10 hours, followed by crystallization from ethanol (95%) .
Q. How is the structure of 6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., morpholine-pyrimidine dihedral angles ~15–25°) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and morpholine protons (δ 3.6–3.8 ppm) .
- HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 238.12 for C₁₀H₁₆N₃O₂⁺).
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase C18 column (70:30 acetonitrile/water, 1 mL/min) to quantify impurities (<0.5%) .
- TLC : Monitor reactions using ethyl acetate/hexanes (20–40% ethyl acetate) .
- Stability : Store at –20°C under inert gas; degradation observed under light (>48 hours exposure reduces purity by 15%) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in morpholine-pyrimidine coupling?
- Case Study : Substitution at pyrimidine C-2 vs. C-4 positions:
- Low temperature (0°C) : Favors C-4 substitution due to kinetic control .
- Excess morpholine (1.5 eq.) : Increases C-2 substitution (thermodynamic product) but reduces yield (≤60%) .
Q. What strategies mitigate byproduct formation during ethyl group introduction?
- Byproducts : Ethyl migration or over-alkylation (e.g., diethylated pyrimidines).
- Optimization :
- Stepwise alkylation : Use ethyl iodide with K₂CO₃ in DMF at 60°C (yield: 78%) .
- Protecting groups : Temporarily block morpholine with Boc, then deprotect post-alkylation .
Q. How can contradictory solubility data be resolved for this compound?
- Issue : Discrepancies in reported solubility (e.g., DMSO vs. ethanol).
- Methodology :
- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous buffers (pH 7.4).
- Co-solvent systems : Use 10% PEG-400 in PBS to enhance solubility (1.2 mg/mL) .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
